molecular formula C15H23N7O2 B11499526 4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl(isopropyl)cyanamide

4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl(isopropyl)cyanamide

Cat. No.: B11499526
M. Wt: 333.39 g/mol
InChI Key: WRXRNPUCCPZFQH-UHFFFAOYSA-N
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Description

4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl(isopropyl)cyanamide is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl(isopropyl)cyanamide typically involves the reaction of cyanuric chloride with morpholine under controlled conditions. The reaction is carried out in a solvent such as dioxane or tetrahydrofuran, with the addition of a base like sodium carbonate to facilitate the reaction . The reaction mixture is usually heated to a temperature range of 70-80°C to ensure complete conversion of the reactants .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall process . The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl(isopropyl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Tetrahydrofuran, dioxane

    Bases: Sodium carbonate, triethylamine

    Temperature: 70-80°C

Major Products Formed

    Amides: Formed through condensation reactions with carboxylic acids

    Esters: Formed through esterification reactions with alcohols

Mechanism of Action

The mechanism of action of 4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl(isopropyl)cyanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of downstream substrates . This inhibition can disrupt cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl(isopropyl)cyanamide is unique due to its specific combination of morpholine rings and a triazine core, which confer distinct chemical reactivity and biological activity. Its ability to act as a versatile coupling reagent and enzyme inhibitor sets it apart from other similar compounds.

Properties

Molecular Formula

C15H23N7O2

Molecular Weight

333.39 g/mol

IUPAC Name

(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-propan-2-ylcyanamide

InChI

InChI=1S/C15H23N7O2/c1-12(2)22(11-16)15-18-13(20-3-7-23-8-4-20)17-14(19-15)21-5-9-24-10-6-21/h12H,3-10H2,1-2H3

InChI Key

WRXRNPUCCPZFQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C#N)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3

Origin of Product

United States

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